molecular formula C10H8BrNO2 B12962861 2-Bromo-5-(4-methoxyphenyl)oxazole

2-Bromo-5-(4-methoxyphenyl)oxazole

Cat. No.: B12962861
M. Wt: 254.08 g/mol
InChI Key: WEDWCAKNECDLNG-UHFFFAOYSA-N
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Description

2-Bromo-5-(4-methoxyphenyl)oxazole is a brominated oxazole derivative featuring a methoxyphenyl substituent at the 5-position of the heterocyclic ring. Its molecular formula is C₁₀H₈BrNO₂, with a molecular weight of 254.08 g/mol (calculated). The compound is synthesized via multicomponent reactions or tetrazole cyclization methodologies, as exemplified in studies by Patil et al. . Crystallographic analysis of its ethyl carboxylate analog (C₁₃H₁₂BrNO₄) reveals a monoclinic crystal system (space group P2₁/n), stabilized by intramolecular C-H⋯O/N hydrogen bonds and intermolecular interactions . The bromine atom at position 2 and the electron-donating methoxy group at the para position of the phenyl ring influence its electronic properties, solubility, and reactivity, making it a versatile intermediate in medicinal and materials chemistry.

Properties

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

2-bromo-5-(4-methoxyphenyl)-1,3-oxazole

InChI

InChI=1S/C10H8BrNO2/c1-13-8-4-2-7(3-5-8)9-6-12-10(11)14-9/h2-6H,1H3

InChI Key

WEDWCAKNECDLNG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(O2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(4-methoxyphenyl)oxazole typically involves the cyclization of appropriate precursors. One common method starts with 2-bromo-1-(4-methoxyphenyl)ethanone, which undergoes cyclization in the presence of a base to form the oxazole ring . The reaction conditions often involve refluxing the reactants in a suitable solvent such as toluene or dioxane.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(4-methoxyphenyl)oxazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, facilitated by catalysts such as palladium.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of ligands and bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-5-(4-methoxyphenyl)oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-(4-methoxyphenyl)oxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Oxazole Derivatives

5-(4-Bromo-2,3-dimethylphenyl)oxazole (CAS 1369899-03-5)
  • Molecular Formula: C₁₁H₁₀BrNO
  • Key Features: Dimethyl groups at the 2- and 3-positions of the phenyl ring introduce steric hindrance, reducing solubility in polar solvents compared to the methoxy-substituted analog.
Ethyl 5-Bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate
  • Molecular Formula: C₁₃H₁₂BrNO₄
  • Key Features: The ethyl carboxylate group at position 4 enhances crystallinity, as evidenced by Hirshfeld surface analysis (34.4% H⋯H interactions).
2-(4-Chlorophenyl)-5-methoxy-4-phenyloxazole (IV-49)
  • Molecular Formula: C₁₆H₁₂ClNO₂
  • Key Features : Replacement of bromine with chlorine reduces halogen-bonding strength, impacting solid-state packing. The phenyl group at position 4 introduces π-π stacking interactions, contrasting with the methoxyphenyl group’s hydrogen-bonding capability .

Heterocyclic Ring Modifications

2-Bromo-5-(4-methoxyphenyl)-1,3,4-thiadiazole
  • Molecular Formula : C₉H₇BrN₂OS
  • Key Features : Substitution of the oxazole oxygen with sulfur in the thiadiazole ring increases molecular polarity (MW = 271.14 g/mol) and alters electronic properties. The thiadiazole’s electron-deficient nature enhances electrophilic reactivity, making it more susceptible to nucleophilic attack compared to oxazole derivatives .
2-(5-Bromothiophen-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole (5k)
  • Molecular Formula : C₁₃H₁₀BrN₃O₂
  • The bromothiophene moiety introduces a sulfur atom, affecting solubility and redox behavior .

Functional Group Variations

2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde
  • Molecular Formula: C₁₀H₆BrNO₂
  • Key Features : The aldehyde group at the benzaldehyde substituent offers a reactive site for condensation or nucleophilic addition reactions, absent in the methoxyphenyl-substituted oxazole. This functional diversity expands its utility in synthesizing Schiff bases or heterocyclic frameworks .
5-[(4-Bromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
  • Molecular Formula : C₁₆H₁₂BrN₃O₃
  • Key Features: The bromophenoxy methyl group introduces steric bulk and ether linkage, altering lipophilicity. This compound’s higher molecular weight (382.19 g/mol) compared to the target oxazole may influence pharmacokinetic profiles .

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Reference
2-Bromo-5-(4-methoxyphenyl)oxazole C₁₀H₈BrNO₂ 254.08 Br (C2), 4-OCH₃Ph (C5) High halogen reactivity, moderate polarity
5-(4-Bromo-2,3-dimethylphenyl)oxazole C₁₁H₁₀BrNO 252.11 Br (C4), 2,3-(CH₃)₂Ph Steric hindrance, low polarity
2-Bromo-5-(4-methoxyphenyl)-1,3,4-thiadiazole C₉H₇BrN₂OS 271.14 S in heterocycle Enhanced electrophilicity
2-(5-Bromothiophen-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole C₁₃H₁₀BrN₃O₂ 328.15 Oxadiazole core, Br-thiophene Planar structure, fluorescence potential

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